4,5-Dichloro-2,4,5-trifluoro-2-pentafluoroethyl-1,3-dioxolane
Overview
Description
4,5-Dichloro-2,4,5-trifluoro-2-pentafluoroethyl-1,3-dioxolane, commonly known as DCTD, is a chemical compound that has been widely used in scientific research. DCTD belongs to the class of perfluorinated ether compounds and has been used for various purposes such as in the synthesis of other compounds, as a solvent, and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of DCTD is not fully understood. However, it has been proposed that DCTD acts as a surfactant and disrupts the lipid bilayer of cell membranes. This disruption leads to changes in membrane permeability and ion transport, which can affect cellular processes such as signaling and metabolism.
Biochemical and Physiological Effects:
DCTD has been shown to have several biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cells. DCTD has also been shown to alter the expression of genes involved in inflammation and cell death. In addition, DCTD has been reported to have neurotoxic effects, causing damage to the nervous system.
Advantages and Limitations for Lab Experiments
DCTD has several advantages for use in lab experiments. It is a highly stable and inert compound that can be easily handled and stored. It is also a good solvent for many organic compounds and can be used in a wide range of chemical reactions. However, DCTD has some limitations for lab experiments. It is a toxic compound that can cause harm to researchers if not handled properly. It is also expensive and may not be readily available in some labs.
Future Directions
There are several future directions for the use of DCTD in scientific research. One area of interest is the development of new synthetic methods for DCTD that are more efficient and cost-effective. Another area of interest is the use of DCTD as a fluorinated probe for imaging techniques such as MRI and PET. DCTD can also be used as a model compound for studying the effects of perfluorinated ether compounds on biological systems. Finally, DCTD can be used in the development of new materials such as polymers and coatings that have unique properties.
Scientific Research Applications
DCTD has been extensively used in scientific research due to its unique properties. It has been used as a solvent for various chemical reactions, as a reagent in the synthesis of other compounds, and as a fluorinated probe for NMR spectroscopy. DCTD has also been used as a surfactant in the preparation of nanoparticles and as a lubricant for microelectromechanical systems (MEMS).
properties
IUPAC Name |
4,5-dichloro-2,4,5-trifluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F8O2/c6-2(10)3(7,11)17-5(15,16-2)1(8,9)4(12,13)14 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOCSSCSIOXAKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(OC(O1)(C(C(F)(F)F)(F)F)F)(F)Cl)(F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.